3-(3-chlorophenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)propan-1-one
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Description
3-(3-chlorophenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)propan-1-one is a useful research compound. Its molecular formula is C20H23ClN4O2 and its molecular weight is 386.88. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The chemical compound 3-(3-chlorophenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)propan-1-one is part of a broader class of compounds that have been studied for their unique properties and applications. While direct research on this specific compound is scarce, studies on similar morpholine derivatives and pyrimidine compounds provide insight into potential applications and characteristics.
For instance, morpholine derivatives have been synthesized and evaluated for their anticonvulsive and cholinolytic activities, albeit showing no antibacterial activity (Papoyan et al., 2011). This suggests potential neuroscience or pharmacological applications for similar compounds. Additionally, morpholine and pyrimidine derivatives have been explored for their antibacterial, antifungal, and antitubercular activities, indicating a broad spectrum of biological activity (Patel et al., 2003).
Antitumor and Analgesic Potential
Research into morpholine-based heterocycles, including pyrimidines, has demonstrated promising antitumor and analgesic properties. For example, compounds with morpholine and pyrimidine structures have been synthesized and tested against various cancer cell lines, revealing significant activity and suggesting potential for development as anticancer agents (Muhammad et al., 2017).
Molecular Docking and Computational Studies
Computational and molecular docking studies on morpholine derivatives have provided insights into their binding interactions and mechanisms of action, especially in the context of antimicrobial and enzyme inhibition properties. Such studies offer a foundation for understanding how these compounds interact at the molecular level and their potential therapeutic applications (Khumar et al., 2018).
Synthesis Techniques
Advanced synthesis techniques, including microwave-assisted synthesis, have been applied to morpholine and pyrimidine compounds, streamlining the production process and enhancing yield efficiency. These methods highlight the evolving landscape of chemical synthesis, making it more feasible to produce these compounds for research and application purposes (C.Merugu et al., 2010).
Crystal Structure Analysis
Crystal structure analysis of related compounds provides detailed insight into the molecular geometry and intermolecular interactions of morpholine and pyrimidine derivatives. This information is crucial for drug design and material science applications, allowing researchers to tailor molecular properties for specific uses (Kang et al., 2015).
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O2/c21-17-5-1-3-15(13-17)6-7-18(26)25-8-2-4-16-14-22-20(23-19(16)25)24-9-11-27-12-10-24/h1,3,5,13-14H,2,4,6-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRSREBZHXLYAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2N(C1)C(=O)CCC3=CC(=CC=C3)Cl)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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